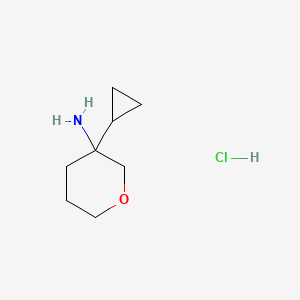

3-Cyclopropyloxan-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyloxan-3-amine;hydrochloride is a chemical compound that is commonly used in scientific research. It is a cyclic amine that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes

The photoredox-catalyzed oxo-amination of electronically unbiased cyclopropanes facilitates the construction of β-amino ketone derivatives. This innovative approach transforms inert aryl cyclopropanes into reactive radical cation intermediates, enabling ring-opening functionalizations. The process is characterized by its mild reaction conditions and the use of dioxygen as an oxidant, highlighting the versatility of cyclopropane derivatives in synthesis applications (Liang Ge et al., 2019).

CuH-Catalyzed Hydroamination

Cyclopropane derivatives play a crucial role in the CuH-catalyzed hydroamination process, enabling the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes with high diastereo- and enantioselectivity. These compounds are pivotal in creating biologically active structures, underscoring the importance of cyclopropane derivatives in medicinal chemistry (Shengyu Feng et al., 2019).

N-Dealkylation Mechanisms

Research on the N-dealkylation of cyclopropylamines provides insights into the oxidation mechanisms involving cyclopropane derivatives. This study has implications for understanding the metabolic pathways of drugs and probes containing cyclopropyl groups, demonstrating the relevance of cyclopropane chemistry in pharmaceutical sciences (C. L. Shaffer et al., 2001).

Amide Formation Mechanisms

The understanding of amide formation via carbodiimide in aqueous media, involving cyclopropane derivatives, contributes to bioconjugation chemistry. This research is essential for the development of novel drug delivery systems and the synthesis of bioactive molecules (N. Nakajima & Y. Ikada, 1995).

Synthesis of Functionalized Aminophenols

The development of methods for synthesizing functionalized aminophenols via cycloaddition of cyclopropene intermediates showcases the utility of cyclopropane derivatives in creating complex organic molecules. This approach has potential applications in pharmaceuticals and materials science (Sen‐Lin Yang et al., 2018).

Propiedades

IUPAC Name |

3-cyclopropyloxan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-8(7-2-3-7)4-1-5-10-6-8;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLWHYLXTSLSTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyloxan-3-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691837.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2691841.png)

![Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2691845.png)

![1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole](/img/structure/B2691847.png)

![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2691855.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2691856.png)

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2691858.png)